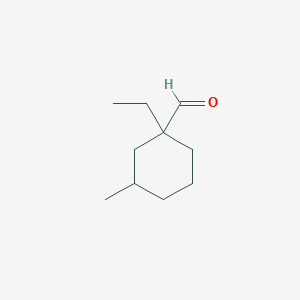
1-Ethyl-3-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, where an ethyl group, a methyl group, and a formyl group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by formylation. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide to introduce the ethyl and methyl groups. The formylation step can be achieved using reagents like formic acid or formaldehyde under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding cyclohexene derivative followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Ethyl-3-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-3-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used
Applications De Recherche Scientifique
1-Ethyl-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
Cyclohexane-1-carbaldehyde: Simplest form with only the aldehyde group attached to the cyclohexane ring.
Uniqueness
1-Ethyl-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups along with the aldehyde group
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-ethyl-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LCJDIFMSYPRHOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC(C1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

amine](/img/structure/B15273331.png)
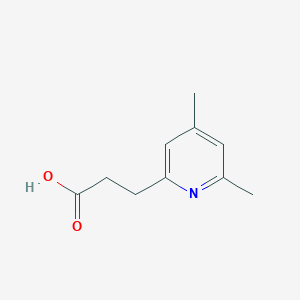
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
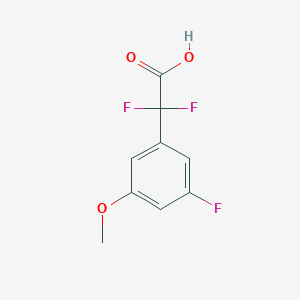

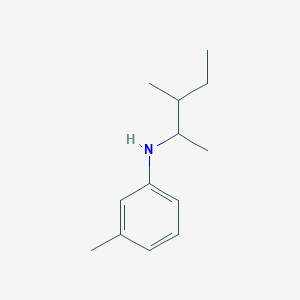
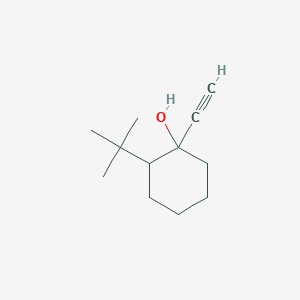
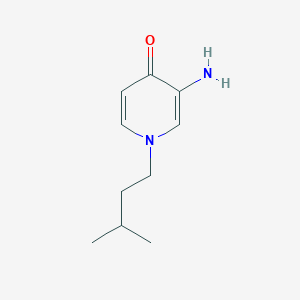
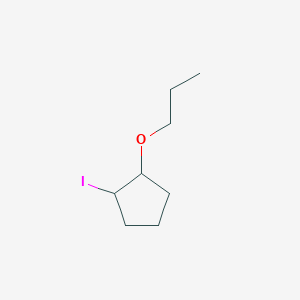
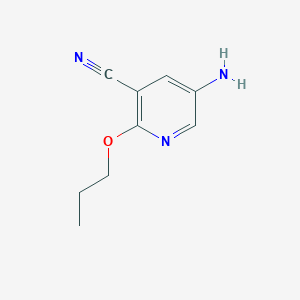
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
